

### Flavoxate-d5: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Flavoxate-d5	
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For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical and physical properties of **Flavoxate-d5**, an isotopically labeled form of the urinary antispasmodic agent, Flavoxate. This guide details its chemical characteristics, and explores its primary mechanism of action through a visual signaling pathway. An exemplary experimental protocol for its quantification is also provided.

### **Core Chemical and Physical Properties**

**Flavoxate-d5**, a deuterated analog of Flavoxate, is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Flavoxate measurement in biological matrices. The substitution of five hydrogen atoms with deuterium atoms results in a higher molecular weight compared to the parent compound, while maintaining similar chemical reactivity.



Property	Value	Source
Chemical Formula	C24H20D5NO4	[1][2][3]
Molecular Weight	396.50 g/mol	[1][2]
Appearance	White to Off-White Solid	[2]
Solubility	Soluble in Acetonitrile and DMSO	[3]
Melting Point	Data not available	
Boiling Point	Data not available	

### **Synthesis and Purification**

While specific, detailed experimental protocols for the synthesis of **Flavoxate-d5** are not readily available in the public domain, the general synthesis of Flavoxate hydrochloride has been described. One approach involves a five-step process starting from o-cresol, with an overall yield of 60.3%. The key steps include formylation, Grignard reaction, oxidation, Kostanecki-Robinson cyclization, and esterification. The synthesis of the deuterated analog would likely involve the use of deuterated precursors or reagents during the synthetic process.

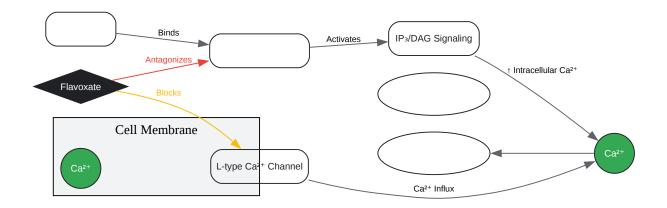
Purification of Flavoxate and its related compounds is typically achieved through standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

### **Mechanism of Action and Signaling Pathway**

Flavoxate exerts its therapeutic effects through a dual mechanism of action, primarily as a muscarinic receptor antagonist and a calcium channel blocker.[4][5][6][7] This dual activity contributes to its efficacy in relaxing the smooth muscle of the bladder, thereby alleviating symptoms of overactive bladder.

The proposed signaling pathway for Flavoxate's action on bladder smooth muscle is depicted below:





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Flavoxate's dual mechanism on bladder smooth muscle.

## **Experimental Protocols: Quantification of Flavoxate**

As **Flavoxate-d5** is primarily used as an internal standard for the quantification of Flavoxate, the following provides a detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Objective: To determine the concentration of Flavoxate in human plasma.

Materials and Reagents:

- Flavoxate standard
- Flavoxate-d5 (as internal standard)
- Acetonitrile (ACN), HPLC grade
- · Formic acid, LC-MS grade
- · Water, deionized
- Human plasma



#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS)

#### **Chromatographic Conditions:**

- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
  - 0-0.5 min: 10% B
  - 0.5-2.5 min: 10-90% B
  - o 2.5-3.0 min: 90% B
  - 3.0-3.1 min: 90-10% B
  - 3.1-4.0 min: 10% B
- Injection Volume: 5 μL
- Column Temperature: 40°C

#### Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
  - Flavoxate: Precursor ion (Q1) m/z 392.2 -> Product ion (Q3) m/z 112.1



- Flavoxate-d5 (IS): Precursor ion (Q1) m/z 397.2 -> Product ion (Q3) m/z 117.1
- Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

#### Sample Preparation (Protein Precipitation):

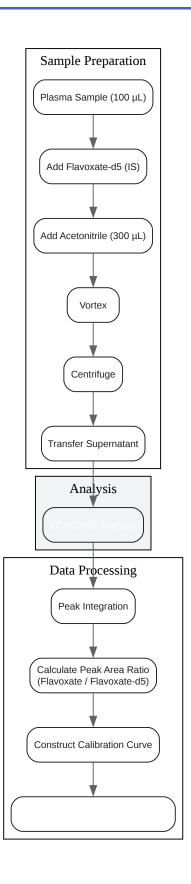
- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of **Flavoxate-d5** internal standard solution (e.g., 100 ng/mL in methanol).
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for analysis.

#### Data Analysis:

- Quantification is performed by calculating the peak area ratio of the analyte (Flavoxate) to the internal standard (Flavoxate-d5).
- A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
- The concentration of Flavoxate in the plasma samples is determined from the calibration curve.

The workflow for this experimental protocol is illustrated in the following diagram:





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Workflow for the quantification of Flavoxate in plasma.



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